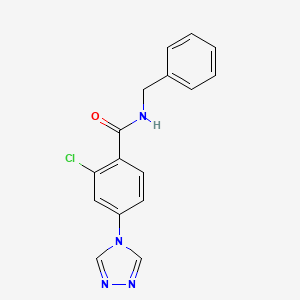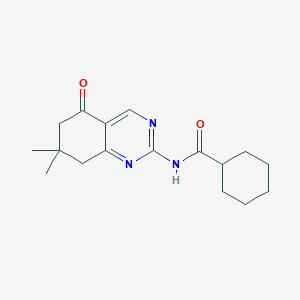![molecular formula C17H19N5O B5458154 2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine](/img/structure/B5458154.png)
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. It is a small molecule compound that has shown promising results in preclinical studies for the treatment of cancer and other diseases. In
作用機序
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine acts as a potent and selective inhibitor of the mTOR kinase, which is a critical regulator of cell growth, proliferation, and survival. It inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are involved in multiple signaling pathways that control cell metabolism, protein synthesis, and autophagy.
Biochemical and Physiological Effects:
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. It also has potent anti-angiogenic effects and can inhibit the growth of blood vessels that supply tumors. In addition, 2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes.
実験室実験の利点と制限
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine is a potent and selective inhibitor of mTOR kinase, which makes it an excellent tool for studying the role of mTOR signaling in various biological processes. However, like any other small molecule inhibitor, 2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine has some limitations. It can have off-target effects, and its potency and selectivity can vary depending on the cell type and experimental conditions. Therefore, it is essential to use appropriate controls and validate the results using other methods.
将来の方向性
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. However, there are still many unanswered questions regarding its mechanism of action, optimal dosing, and potential side effects. Future research should focus on addressing these questions and identifying the patient populations that are most likely to benefit from 2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine treatment. Additionally, new analogs of 2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine with improved potency and selectivity could be developed to overcome some of the limitations of the current compound.
合成法
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine is a synthetic compound that can be prepared using several methods. One of the most common methods is the reaction of 6-bromo-2-chloronicotinonitrile with 1-pyrrolidinecarboxylic acid, followed by the reaction with 3-azetidinone and 4-pyridineboronic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. It has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.
特性
IUPAC Name |
[6-(3-pyridin-4-ylazetidin-1-yl)pyrazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c23-17(21-7-1-2-8-21)15-9-19-10-16(20-15)22-11-14(12-22)13-3-5-18-6-4-13/h3-6,9-10,14H,1-2,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGAWMUHZPVGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=CC(=N2)N3CC(C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-isopropylphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5458071.png)
![2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}ethyl acetate](/img/structure/B5458077.png)

![(1R,5R,11aS)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5458090.png)
![7-[3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5458092.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5458095.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5458104.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5458106.png)
![3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B5458115.png)
![2-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5458125.png)

![N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5458165.png)
![3-{[(2,6-dimethylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5458170.png)
![6-(2,3-dihydro-1H-inden-1-ylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5458175.png)